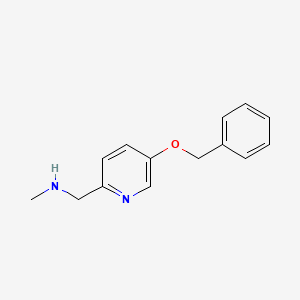

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine

Description

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine is a pyridine-derived compound featuring a benzyloxy substituent at the pyridine ring’s 5-position and an N-methylmethanamine group at the 2-position. The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties, while the N-methylmethanamine moiety could contribute to receptor-binding interactions, commonly observed in bioactive amines .

Properties

CAS No. |

1060804-59-2 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-methyl-1-(5-phenylmethoxypyridin-2-yl)methanamine |

InChI |

InChI=1S/C14H16N2O/c1-15-9-13-7-8-14(10-16-13)17-11-12-5-3-2-4-6-12/h2-8,10,15H,9,11H2,1H3 |

InChI Key |

VPAIRBQZGYSZBA-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine typically involves the reaction of 5-(benzyloxy)pyridine-2-carbaldehyde with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

Key Observations :

Key Observations :

- Antimitotic Potential: The thiadiazole derivatives in show strong antimitotic activity comparable to Methotrexate, suggesting that pyridine-based analogs like the target compound could be optimized for similar applications .

- Enzyme Inhibition : Benzofuran-containing TAM16 derivatives inhibit Pks13, a target in tuberculosis therapy, implying that benzyloxy-pyridine scaffolds may also interact with bacterial enzymes .

Physicochemical Properties

Molecular weight and solubility vary with substituents (Table 4).

Table 4: Physicochemical Comparison

*Predicted using fragment-based methods.

Key Observations :

- Solubility : Moderate solubility in DCM () suggests the need for formulation optimization for in vivo studies .

Biological Activity

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a pyridine ring, which is known to influence its biological properties significantly. The N-methylmethanamine moiety adds to its pharmacological profile, potentially enhancing its interaction with biological targets.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors. For instance, derivatives of benzyloxy-pyridine have been shown to exhibit potent inhibition against c-Met, a receptor tyrosine kinase implicated in cancer progression. A notable study identified a related compound with an IC50 value of 12 nM against c-Met, suggesting that modifications on the pyridine ring can lead to enhanced inhibitory activity .

Structure-Activity Relationships (SAR)

The SAR of benzyloxy-pyridine derivatives reveals that substituents on the pyridine ring can dramatically influence biological activity. For instance, variations in the position and nature of substituents can optimize binding affinity and selectivity towards specific targets.

Table 1: Structure-Activity Relationships of Benzyloxy-Pyridine Derivatives

| Compound | Substituent | IC50 (nM) | Target |

|---|---|---|---|

| 12b | None | 12 | c-Met |

| 18 | N,N-Dimethyl | 390 | Zika Virus Protease |

| 28 | Pyridin-4-yl | 320 | Inhibitor Activity |

This table summarizes key findings where structural modifications led to varying degrees of biological activity against different targets.

Biological Activities

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine has shown promise in several areas:

- Antiviral Activity : Compounds structurally related have demonstrated significant inhibitory effects against viral proteases, such as those involved in Zika virus infection, with IC50 values indicating strong potency .

- Cancer Therapy : The inhibition of c-Met by related compounds suggests potential applications in oncology, particularly for tumors exhibiting constitutive activation of this pathway .

- Neuropharmacology : The compound's structural features may also allow it to interact with neurotransmitter systems, potentially influencing conditions like anxiety or depression .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Inhibition Studies : A study focused on the inhibition profiles of various benzyloxy-pyridine derivatives against cancer cell lines demonstrated that specific substitutions could enhance selectivity and potency against c-Met positive cells .

- Antiviral Efficacy : Research on structurally related compounds indicated that modifications could lead to significant increases in antiviral efficacy, highlighting the importance of SAR in drug design .

- Neuroactive Properties : Investigations into compounds with similar frameworks revealed potential for treating neuropsychiatric disorders, suggesting that further exploration into their mechanism could yield valuable therapeutic options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.